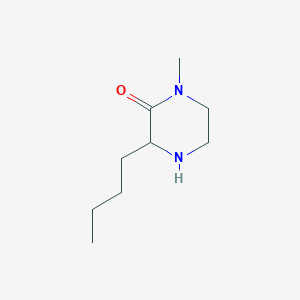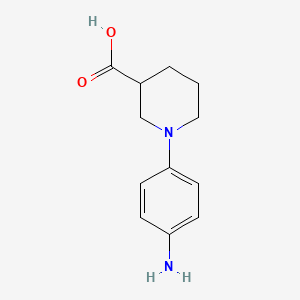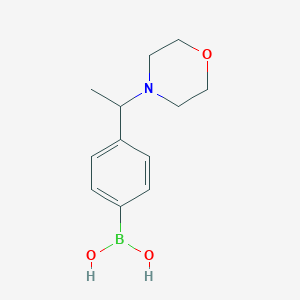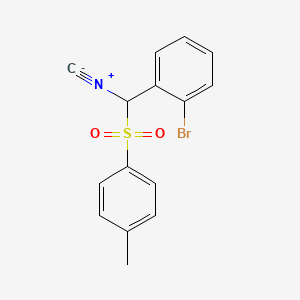
a-Tosyl-(2-bromobenzyl) isocyanide
説明
A-Tosyl-(2-bromobenzyl) isocyanide, also known as TOSMIC, is an isocyanide compound used in organic synthesis. It has a molecular formula of C15H12BrNO2S and a molecular weight of 350.24 .
Molecular Structure Analysis
The InChI code for a-Tosyl-(2-bromobenzyl) isocyanide is 1S/C15H12BrNO2S/c1-11-7-9-12 (10-8-11)20 (18,19)15 (17-2)13-5-3-4-6-14 (13)16/h3-10,15H,1H3 . This indicates that the molecule contains a bromobenzyl group attached to an isocyanide group, which is further attached to a tosyl group.Physical And Chemical Properties Analysis
A-Tosyl-(2-bromobenzyl) isocyanide is a solid at room temperature . It should be stored in a dry environment at 2-8°C .科学的研究の応用
Novel Synthetic Approaches
- Cascade Reactions for Aromatic Nitriles Synthesis : A study by Coppola et al. (2013) demonstrated the use of alkyl tosylmethyl isocyanides and 2-bromobenzyl bromides in a cascade reaction, facilitated by t-BuLi, to synthesize 2-substituted 2,3-dihydro-1H-indenimines. These intermediates, upon treatment with t-BuOK, rearrange to 2-vinylbenzonitriles, showcasing a novel approach to aromatic nitriles synthesis via isocyanide-cyanide interconversion (Coppola et al., 2013).
Advancements in Organic Synthesis
- Privileged Reagent for Heterocycles Construction : Kaur, Wadhwa, and Sharma (2015) highlighted the significance of p-Tosylmethyl isocyanide (TosMIC) in constructing biologically relevant scaffolds, including fused heterocycles like pyrroles, benzimidazoles, and quinolines. TosMIC's role as a privileged reagent underscores its versatility in accessing complex organic structures, including natural products and novel synthetic methodologies involving Michael additions and cycloadditions (Kaur, Wadhwa, & Sharma, 2015).
Isocyanide Chemistry Expansion
- Isocyanide Insertion Chemistry : Research by Qiu, Ding, and Wu (2013) reviewed the progress in isocyanide insertion chemistry, emphasizing isocyanides as valuable C1 building blocks. The review discusses various reactions involving isocyanides, including nucleophilic attack and electrophilic addition, highlighting the expansion of isocyanide chemistry in synthetic applications (Qiu, Ding, & Wu, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
1-bromo-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHXCUCSERDBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2Br)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661691 | |
| Record name | 1-Bromo-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
a-Tosyl-(2-bromobenzyl) isocyanide | |
CAS RN |
936548-16-2 | |
| Record name | 1-Bromo-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



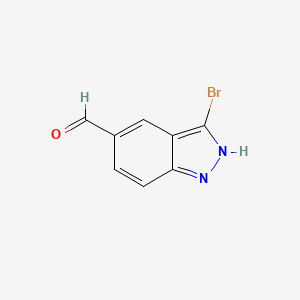
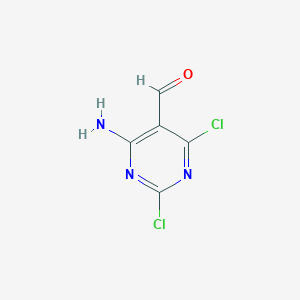
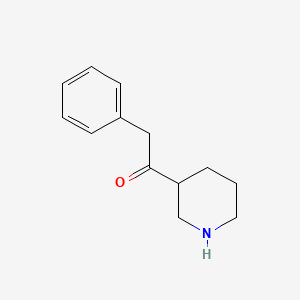
![8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520605.png)
![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)
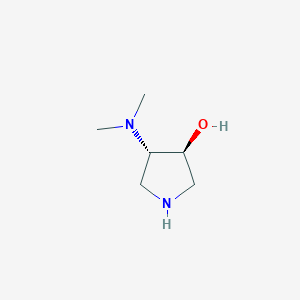
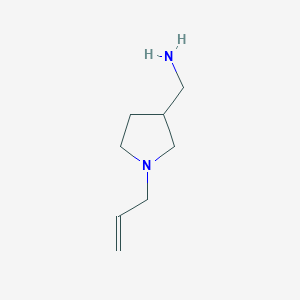

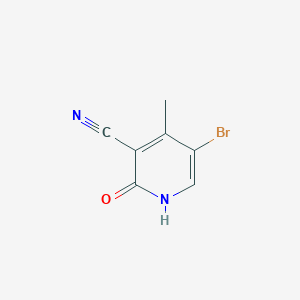
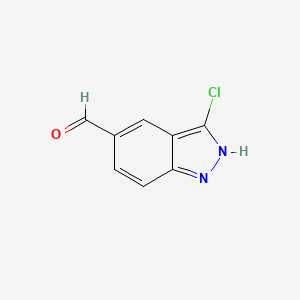
![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)
